N-Acetylcysteine amide

概要

説明

準備方法

合成経路と反応条件

アセチルシステインアミドの合成は、通常、システインまたはその誘導体のアシル化を伴います。1つの効率的な方法は、N-アセチル-L-システインから始まり、有機アルコールと無機酸と反応させて、N-アセチル-L-システインエステルを含む有機溶液を形成します。 このエステルは、さらに反応させることでアセチルシステインアミドに変換されます .

工業的製造方法

アセチルシステインアミドの工業的製造は、同様の合成経路に従いますが、大規模生産用に最適化されています。 このプロセスは、高い化学収率と高いエナンチオマー純度を伴い、治療用としての化合物の有効性と安全性を保証しています .

化学反応の分析

反応の種類

アセチルシステインアミドは、以下を含むさまざまな化学反応を起こします。

酸化: 水素原子移動機構を通じて、ヒドロキシルラジカルやハイドロペルオキシラジカルなどの活性酸素種と反応する可能性があります.

還元: アセチルシステインアミドのチオール基は、還元反応に参加し、フリーラジカルを捕捉して酸化ストレスを軽減することができます.

一般的な試薬と条件

酸化: 一般的な試薬には、過酸化水素やその他の活性酸素種が含まれます。

主な生成物

これらの反応から生成される主な生成物には、さまざまな酸化された形態と還元された形態のアセチルシステインアミド、および異なる官能基を持つ置換誘導体が含まれます .

科学的研究への応用

アセチルシステインアミドは、幅広い科学的研究への応用があります。

科学的研究の応用

Neuroprotective Applications

NACA has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Its ability to cross the blood-brain barrier allows it to exert protective effects against oxidative stress and inflammation in neural tissues.

- Parkinson's Disease : Research indicates that NACA may help mitigate oxidative damage and improve motor function in models of Parkinson's disease .

- Alzheimer's Disease : Studies suggest that NACA can reduce neuroinflammation and amyloid-beta toxicity, potentially slowing the progression of Alzheimer's disease .

- Multiple Sclerosis : NACA has shown promise in reducing inflammation and promoting neuronal survival in models of multiple sclerosis .

Traumatic Brain Injury

NACA has been investigated for its potential benefits following traumatic brain injury (TBI). Its antioxidant properties may help reduce secondary injury mechanisms associated with TBI.

- Clinical Studies : A review of clinical and animal studies indicates that NACA administration post-TBI is associated with improved cognitive outcomes and reduced inflammation . Animal studies demonstrate significant cortical sparing and lower levels of oxidative stress markers following treatment with NACA .

Antioxidant Properties

NACA exhibits potent antioxidant properties, which make it a candidate for treating conditions related to oxidative stress. This includes:

- Pulmonary Inflammation : NACA has been shown to protect against pulmonary inflammation and apoptosis induced by antibiotics, suggesting its utility in respiratory conditions .

- Cataracts : In experimental models, NACA demonstrated effectiveness in preventing cataract formation induced by oxidative stress, indicating its potential role in eye health .

Cardiovascular Health

NACA's antioxidant effects extend to cardiovascular applications, where it may help mitigate oxidative damage associated with ischemia-reperfusion injuries.

- Ischemia-Reperfusion Injury : A study involving Wistar albino rats showed that NACA improved erythrocyte deformability and reduced oxidative stress markers following ischemic events, highlighting its potential in cardiovascular protection .

Case Studies and Research Findings

作用機序

アセチルシステインアミドは、主にその抗酸化特性を通じて効果を発揮します。活性酸素種を捕捉し、水素原子を供与することで酸化ストレスを軽減します。 この化合物は、細胞内のグルタチオンレベルを補充し、有害物質を解毒する細胞の能力を高めます . 分子標的は、活性酸素種と酸化ストレス応答に関与するさまざまな細胞経路です .

類似の化合物との比較

類似の化合物

N-アセチルシステイン: アセチルシステインアミドの親化合物であり、抗酸化特性が知られていますが、バイオアベイラビリティと血脳関門透過性が低くなっています.

チオレドキシン模倣ペプチド: TXM-CB3 や TXM-CB13 などのこれらのペプチドも、抗酸化特性を示し、同様の用途で使用されます.

独自性

アセチルシステインアミドは、N-アセチルシステインと比較して、優れた血脳関門透過性とバイオアベイラビリティを持つため、際立っています。 これは、特に中枢神経系における、酸化ストレス関連の病状の標的化において、より効果的になります .

類似化合物との比較

Similar Compounds

N-acetylcysteine: The parent compound of acetylcysteine amide, known for its antioxidant properties but with lower bioavailability and blood-brain barrier permeability.

Thioredoxin mimetic peptides: These peptides, such as TXM-CB3 and TXM-CB13, also exhibit antioxidant properties and are used in similar applications.

Uniqueness

Acetylcysteine amide stands out due to its superior blood-brain barrier permeability and bioavailability compared to N-acetylcysteine. This makes it more effective in targeting oxidative stress-related conditions, particularly in the central nervous system .

生物活性

N-Acetylcysteine amide (NACA) is a derivative of N-acetylcysteine (NAC), known for its enhanced bioavailability and biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in neuroprotection, oxidative stress mitigation, and inflammation regulation. This article reviews the biological activities of NACA, supported by various research findings, case studies, and data tables.

NACA serves as a precursor to glutathione (GSH), a critical antioxidant in cellular defense. It replenishes intracellular GSH levels and reduces oxidized glutathione (GSSG) to GSH without the need for glutathione peroxidase, thus enhancing the cellular antioxidant capacity . Additionally, NACA modulates reactive oxygen species (ROS) and exerts anti-inflammatory effects by regulating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and hypoxia-inducible factor 1-alpha (HIF-1α) .

Neuroprotective Effects

NACA has demonstrated significant neuroprotective effects in various animal models:

- Alzheimer’s Disease Model : In a study involving Wistar rats, NACA administration (75 mg/kg) before and after the induction of Alzheimer-like pathology using Aβ1-42 peptide resulted in improved cognitive function and reduced oxidative stress in the hippocampus and prefrontal cortex. The treatment also decreased markers associated with neurodegeneration, such as tau protein and β-amyloid levels .

- Spinal Cord Injury : Research showed that NACA improves mitochondrial bioenergetics and enhances functional recovery following spinal cord injury in rats. It reduced tissue damage and promoted behavioral recovery .

- Traumatic Brain Injury : NACA was effective in enhancing recovery in rat models of traumatic brain injury by mitigating oxidative stress and inflammation .

Antioxidant Properties

NACA exhibits superior antioxidant properties compared to NAC. It has been shown to inhibit platelet aggregation in a concentration-dependent manner, indicating its potential role in cardiovascular protection . Additionally, it enhances erythrocyte deformability during ischemia-reperfusion injury, suggesting a protective effect against oxidative damage in skeletal muscle tissues .

Case Studies and Research Findings

The following table summarizes key research findings on the biological activity of this compound:

特性

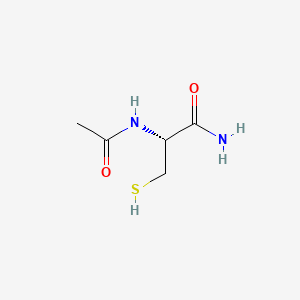

IUPAC Name |

(2R)-2-acetamido-3-sulfanylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2S/c1-3(8)7-4(2-10)5(6)9/h4,10H,2H2,1H3,(H2,6,9)(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCHIZDEQZMODR-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CS)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CS)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436398 | |

| Record name | N-Acetylcysteine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38520-57-9 | |

| Record name | N-Acetylcysteine amide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38520-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylcysteine amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038520579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylcysteine amide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14480 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetylcysteine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-acetamido-3-mercaptopropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLCYSTEINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N69717RKW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。